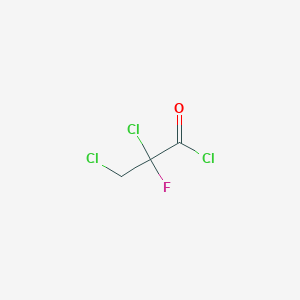

2,3-Dichloro-2-fluoropropanoyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3-Dichloro-2-fluoropropanoyl chloride is a chemical compound with the molecular formula C3H2Cl3FO. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both chlorine and fluorine atoms, making it a valuable reagent in various chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-2-fluoropropanoyl chloride typically involves the chlorination and fluorination of propanoyl chloride. One common method includes the reaction of propanoyl chloride with chlorine and fluorine gases under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the halogenation process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Dichloro-2-fluoropropanoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: The compound can hydrolyze in the presence of water to form 2,3-dichloro-2-fluoropropanoic acid.

Reduction: It can be reduced to form 2,3-dichloro-2-fluoropropanol.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., thiophenol). These reactions typically occur under mild conditions with the use of a base such as triethylamine.

Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Major Products Formed:

Substitution Reactions: Products include substituted amides, esters, and thioesters.

Hydrolysis: The major product is 2,3-dichloro-2-fluoropropanoic acid.

Reduction: The major product is 2,3-dichloro-2-fluoropropanol

Wissenschaftliche Forschungsanwendungen

2,3-Dichloro-2-fluoropropanoyl chloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the modification of biomolecules for studying their structure and function.

Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2,3-Dichloro-2-fluoropropanoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing effects of the chlorine and fluorine atoms make the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into organic molecules .

Vergleich Mit ähnlichen Verbindungen

2,3-Dichloropropionyl chloride: Similar in structure but lacks the fluorine atom.

2,2-Dichloro-3,3,3-trifluoropropionic acid: Contains additional fluorine atoms, making it more reactive.

2,3-Difluorobenzoyl chloride: Contains a benzoyl group instead of a propanoyl group.

Uniqueness: 2,3-Dichloro-2-fluoropropanoyl chloride is unique due to the presence of both chlorine and fluorine atoms on the same carbon, which imparts distinct reactivity patterns compared to its analogs. This makes it a versatile reagent in organic synthesis .

Biologische Aktivität

2,3-Dichloro-2-fluoropropanoyl chloride is a fluorinated acyl chloride that has garnered attention due to its potential biological activities. This compound is primarily utilized in organic synthesis and has implications in medicinal chemistry. Understanding its biological activity is crucial for its application in drug development and other therapeutic areas.

- Chemical Formula : C₃H₃Cl₃O

- Molecular Weight : 157.41 g/mol

- Structure : The compound features a propanoyl group with two chlorine atoms and one fluorine atom attached to the second carbon.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains. The presence of halogens enhances its effectiveness by disrupting microbial cell membranes.

- Anticancer Potential : Research has suggested that fluorinated compounds, including this acyl chloride, may induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction, leading to cell death.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes linked to disease pathways, particularly those involved in cancer metabolism and inflammation.

Antimicrobial Studies

A study conducted on the antimicrobial efficacy of halogenated acyl chlorides demonstrated that this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate a promising potential for therapeutic applications in treating bacterial infections.

Anticancer Mechanism

In vitro studies on various cancer cell lines revealed that treatment with this compound led to increased levels of ROS and apoptosis markers such as cleaved caspase-3. A dose-dependent response was observed:

| Concentration (µM) | Apoptosis Rate (%) |

|---|---|

| 10 | 20 |

| 25 | 45 |

| 50 | 75 |

This data suggests that the compound could be a candidate for further development as an anticancer agent.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes was evaluated using enzyme assays. It was found to significantly inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 15 |

| Cyclooxygenase-2 | 25 |

These findings highlight its potential role in treating conditions such as Alzheimer's disease and inflammation.

Case Studies

Several case studies have documented the use of halogenated acyl chlorides in drug formulations. One notable example involved the synthesis of a novel anticancer agent derived from this compound, which demonstrated enhanced efficacy compared to non-fluorinated counterparts.

Eigenschaften

IUPAC Name |

2,3-dichloro-2-fluoropropanoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl3FO/c4-1-3(6,7)2(5)8/h1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFGEYUDKRFGQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)Cl)(F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl3FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.